A Technical Guide to N-Cbz-11-Aminoundecanoic Acid: A Versatile Bifunctional Linker for Chemical Synthesis and Drug Development
A Technical Guide to N-Cbz-11-Aminoundecanoic Acid: A Versatile Bifunctional Linker for Chemical Synthesis and Drug Development
This guide provides an in-depth technical overview of N-(Benzyloxycarbonyl)-11-aminoundecanoic acid, a cornerstone bifunctional molecule for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, properties, and applications, offering field-proven insights into its strategic use in complex molecular architectures.
Molecular Profile and Physicochemical Characteristics
N-Cbz-11-aminoundecanoic acid is strategically designed with three key functional domains: a terminal carboxylic acid, a long-chain C11 aliphatic spacer, and an amine protected by a benzyloxycarbonyl (Cbz or Z) group. This architecture imparts a unique combination of reactivity and stability, making it an invaluable tool for chemical synthesis.
The Cbz group, introduced by Bergmann and Zervas, is a classic amine protecting group renowned for its stability in both the basic conditions used for Fmoc-group removal and the acidic conditions used for Boc-group removal in peptide synthesis.[1][2] This orthogonality is fundamental to its utility. The long C11 alkyl chain provides a flexible, hydrophobic spacer, which is critical for its role in linking distinct molecular entities.[3]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 11-[(Benzyloxycarbonyl)amino]undecanoic acid | - |
| CAS Number | 19123-53-4 | Vendor Data |
| Molecular Formula | C₁₉H₂₉NO₄ | Calculated |
| Molecular Weight | 335.44 g/mol | Calculated |
| Appearance | White to off-white solid/powder | [4][5] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMF, Dioxane, THF, Ethyl Acetate) | [4][6] |
| Precursor (11-AUA) | M.P. 188-191 °C; MW: 201.31 g/mol | [3][4] |
Spectroscopic Profile: The structural integrity of N-Cbz-11-aminoundecanoic acid is confirmed by characteristic spectroscopic signatures:
-
¹H NMR: Key signals include aromatic protons from the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the CH₂ group adjacent to the carbamate nitrogen (~3.1 ppm), the CH₂ group alpha to the carboxylic acid (~2.3 ppm), and a broad multiplet for the remaining aliphatic chain protons (~1.2-1.6 ppm).
-
IR Spectroscopy: Characteristic absorption bands are observed for the N-H stretch (carbamate, ~3300 cm⁻¹), C=O stretches (carboxylic acid at ~1710 cm⁻¹ and carbamate at ~1690 cm⁻¹), and aromatic C-H stretches from the benzyl group.[6][7]
Synthesis and Purification: A Validated Protocol
The synthesis of N-Cbz-11-aminoundecanoic acid is most reliably achieved through the N-protection of its precursor, 11-aminoundecanoic acid, using benzyl chloroformate (Cbz-Cl). This reaction is typically performed under Schotten-Baumann conditions, where an aqueous basic solution is used to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the HCl byproduct generated during the reaction.
The choice of base is critical for maintaining an optimal pH. A mixture of sodium carbonate and bicarbonate provides a robust buffering system that prevents side reactions, such as the hydrolysis of the Cbz-Cl reagent, while ensuring complete reaction.[8]
Experimental Protocol: Synthesis of N-Cbz-11-Aminoundecanoic Acid
-
Dissolution: Dissolve 11-aminoundecanoic acid (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.) in a reaction vessel. Cool the solution to 0 °C in an ice bath. The base converts the poorly soluble zwitterionic amino acid into its soluble sodium carboxylate salt.
-
Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate (1.1 eq.) dropwise.[9] The key is to maintain the temperature below 5 °C and the pH between 9-10 to prevent hydrolysis of the reagent and ensure selective N-acylation.[9]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work-up: Wash the aqueous mixture with diethyl ether to remove any unreacted benzyl chloroformate and the byproduct, benzyl alcohol.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using 1 M HCl.[9] The protonation of the carboxylate group renders the final product insoluble in water, causing it to precipitate as a white solid. This step is both a purification and an isolation mechanism.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the pure N-Cbz-11-aminoundecanoic acid.
Core Applications in Research & Drug Development
The utility of N-Cbz-11-aminoundecanoic acid stems from its role as a bifunctional linker, connecting two or more molecular entities. The long alkyl chain is not merely a passive spacer; its length, flexibility, and hydrophobicity are critical design elements in advanced molecular constructs.
Application in Peptide Synthesis and Modification
In peptide chemistry, this molecule can be incorporated to append a lipid-like tail, transforming a hydrophilic peptide into a lipopeptide. This modification is a well-established strategy to enhance a peptide's interaction with cell membranes, potentially improving cell permeability and bioavailability. The carboxylic acid end can be activated and coupled to the N-terminus of a peptide chain during solid-phase peptide synthesis (SPPS).[2]
Role as a Flexible Linker in Drug Conjugates
In the design of complex therapeutics like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the linker is a critical component that dictates the stability, solubility, and efficacy of the entire construct.[10][] N-Cbz-11-aminoundecanoic acid serves as a precursor to a stable, flexible, and hydrophobic linker.
-
Rationale for Use: The 11-carbon chain provides significant spatial separation between the conjugated molecules (e.g., an antibody and a cytotoxic drug), which is crucial to prevent steric hindrance and allow each component to function optimally.[12][13] Its chemical stability, owing to the all-carbon backbone, prevents premature cleavage in systemic circulation.[14]
-
Setup: Dissolve the Cbz-protected substrate (1.0 eq.) in a suitable solvent such as methanol or ethanol in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon). [15]3. Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). This is often done using a balloon filled with H₂ for reactions at atmospheric pressure. For more robust hydrogenation, a specialized apparatus can be used. [16]4. Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC or LC-MS until all starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. [15]It is crucial to keep the Celite pad wet with the solvent during filtration to prevent the finely dispersed palladium from becoming pyrophoric upon contact with air.
-
Isolation: Rinse the filter cake with fresh solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine product.
Conclusion
N-Cbz-11-aminoundecanoic acid is more than a mere chemical reagent; it is a versatile building block engineered for purpose. Its well-defined structure, featuring a stable and orthogonally-removable protecting group, a flexible and chemically robust spacer, and a reactive carboxylic acid handle, provides chemists with a reliable tool for the systematic construction of complex molecules. From modifying peptides to linking functional domains in next-generation therapeutics, its logical design continues to make it a valuable asset in both academic research and industrial drug development.
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